2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKFXTXVCASTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine and Its Analogs
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 2-Substituted 1,2,3-Triazoles
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," typically yielding 1,4-disubstituted 1,2,3-triazoles with high efficiency. However, achieving N2-substitution, as required for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, necessitates strategic modifications to the standard CuAAC protocol or post-synthesis functionalization.
Precursor Design and Synthesis for Methoxymethyl and Amino Functionalities
The successful synthesis of this compound via CuAAC is critically dependent on the design and preparation of suitable precursors.
Methoxymethyl Azide (B81097): A key reagent for introducing the N-methoxymethyl group is methoxymethyl azide. While direct reactions between a methoxy (B1213986) group and an azide are not common, methoxymethyl azide can be synthesized from methoxymethyl chloride and sodium azide. prepchem.com Another approach involves the direct conversion of alcohols to azides using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.org
Alkyne Precursors for the 4-Amino Group: The introduction of the 4-amino group requires a carefully chosen alkyne. One promising class of precursors is ynamides , which are alkynes bearing a nitrogen substituent. N-protected ynamides can be synthesized through the N-alkynylation of amine derivatives, such as carbamates or sulfonamides. nih.gov The protecting group can be later removed to reveal the amino functionality. Alternatively, an alkyne bearing a nitro group can be employed, which is subsequently reduced to an amine after the formation of the triazole ring.
A plausible synthetic route could involve the CuAAC reaction between methoxymethyl azide and an N-protected ynamide, followed by deprotection of the amino group.
Regioselective Control in 1,2,3-Triazole Formation
Standard CuAAC conditions with terminal alkynes and organic azides predominantly yield the 1,4-regioisomer. To achieve the desired 2,4-disubstituted pattern for the target molecule, several strategies for regioselective control can be employed.
One effective method involves a post-cycloaddition alkylation approach. This strategy begins with the synthesis of a 4-substituted-NH-1,2,3-triazole. Subsequent alkylation can lead to a mixture of N1 and N2 substituted products. However, the regioselectivity of this alkylation can be directed. For instance, the presence of a bromo-substituent at the C4 position of the NH-1,2,3-triazole has been shown to selectively direct alkylation to the N2 position. organic-chemistry.org This bromo-directing group can then be subjected to nucleophilic substitution to introduce the desired amino group.
Another approach to control regioselectivity involves the use of specific catalytic systems or reaction conditions. While CuAAC is highly regioselective for the 1,4-isomer, research has explored conditions that can influence the formation of the N2-substituted product. For example, a three-component reaction of alkynes, trimethylsilyl (B98337) azide (TMSN₃), and ethers catalyzed by copper can be regulated to selectively produce 1,4- and 2,4-disubstituted 1,2,3-triazoles by adjusting the amount of cuprous chloride. organic-chemistry.orgnih.gov
Furthermore, gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has demonstrated high N2-selectivity, offering another potential route for the introduction of the methoxymethyl group at the desired position. acs.org
Catalytic Systems and Reaction Optimization for this compound Synthesis
The choice of the copper catalyst and reaction conditions is crucial for optimizing the synthesis of 2,4-disubstituted 1,2,3-triazoles. While the standard Cu(I) catalysts, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, are effective for 1,4-disubstitution, achieving N2-substitution may require tailored catalytic systems.
For the post-alkylation strategy, the choice of base and solvent is critical for achieving high N2-selectivity. Studies have shown that potassium carbonate in DMF can effectively promote the N2-alkylation of 4-bromo-NH-1,2,3-triazoles. organic-chemistry.org
In multicomponent reactions designed for 2,4-disubstitution, the optimization of catalyst loading, temperature, and solvent is essential. For the copper-catalyzed reaction of alkynes, TMSN₃, and ethers, tert-butanol (B103910) peroxide as an oxidant and ether as both a solvent and reactant at 80°C have been shown to provide high yields of the target products. organic-chemistry.orgnih.gov
The following table summarizes various catalytic systems and their outcomes in the synthesis of substituted 1,2,3-triazoles, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Product | Regioselectivity | Reference |
| Cu(I) | Terminal Alkyne, Organic Azide | 1,4-Disubstituted 1,2,3-triazole | High (1,4) | researchgate.net |
| CuCl | Alkyne, TMSN₃, Ether | 1,4- and 2,4-Disubstituted 1,2,3-triazoles | Tunable | organic-chemistry.orgnih.gov |
| K₂CO₃/DMF | 4-Bromo-NH-1,2,3-triazole, Alkyl Halide | 2-Alkyl-4-bromo-2H-1,2,3-triazole | High (N2) | organic-chemistry.org |
| Au Catalyst | NH-1,2,3-triazole, Vinyl Ether | N2-Alkyl-1,2,3-triazole | High (N2) | acs.org |
Alternative Synthetic Pathways for 2H-1,2,3-Triazol-4-amine Scaffolds
Beyond the widely used CuAAC reaction, several alternative synthetic pathways can be employed to construct the 2H-1,2,3-triazol-4-amine scaffold. These methods offer different approaches to regioselectivity and functional group tolerance.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, provide an efficient route to highly substituted heterocycles. Several MCRs have been developed for the synthesis of 1,2,3-triazoles. prepchem.com For instance, a one-pot, three-component reaction of an alkyne, sodium azide, and formaldehyde, catalyzed by copper, can yield 2-hydroxymethyl-2H-1,2,3-triazoles. nih.govorganic-chemistry.org The resulting hydroxymethyl group could then be converted to a methoxymethyl group. To introduce the 4-amino functionality, a suitable alkyne precursor bearing a protected amino group or a nitro group could be utilized in this MCR.
Another example is the reaction of β-carbonyl phosphonates and azides, which can regioselectively produce 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles under mild conditions. organic-chemistry.orgnih.gov Adapting this methodology could potentially lead to the desired 2,4-disubstituted pattern.
Cycloaddition Reactions Beyond CuAAC
While CuAAC is dominant, other metal-catalyzed and metal-free cycloaddition reactions offer alternative regiochemical outcomes.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, RuAAC typically yields 1,5-disubstituted 1,2,3-triazoles. nih.gov While this does not directly produce the 2,4-disubstituted target, the different regioselectivity of ruthenium catalysts could be exploited in the synthesis of structural analogs or as part of a multi-step synthetic strategy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free "click" reaction utilizes strained cycloalkynes to react with azides. rsc.org The regioselectivity of SPAAC is dependent on the structure of the cycloalkyne. While typically leading to a mixture of regioisomers, specific cycloalkyne designs can favor one isomer over the other. This approach could be explored for the synthesis of the target compound if a suitable strained alkyne precursor for the 4-amino group can be designed.
Dimroth Rearrangement: The Dimroth rearrangement is an isomerization of certain N-substituted 1,2,3-triazoles. nih.govrsc.org It is conceivable that a 1-substituted-4-imino-1,2,3-triazole could be synthesized and then subjected to a Dimroth rearrangement to potentially yield a 2-substituted-4-amino-1,2,3-triazole. The feasibility of this approach would depend on the specific substituents and reaction conditions.
The following table provides a comparison of different cycloaddition methods for the synthesis of 1,2,3-triazoles.
| Reaction | Catalyst | Typical Product | Key Features |
| CuAAC | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, wide functional group tolerance. |
| RuAAC | Ruthenium(II) | 1,5-Disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. |
| SPAAC | None (strained alkyne) | Mixture of 1,4- and 1,5-isomers | Bioorthogonal, catalyst-free. |
| Thermal Cycloaddition | None (heat) | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures, often poor regioselectivity. |
Post-Cyclization Derivatization and Functionalization of this compound
The strategic modification of the pre-formed this compound scaffold allows for the synthesis of a diverse library of analogs. The reactivity of the amino group, the methoxymethyl moiety, and the C5-position of the triazole ring can be selectively exploited to introduce new functional groups and structural motifs.
Modification of the Amino Group
The 4-amino group of this compound is a primary site for derivatization, allowing for the introduction of a variety of functional groups through established synthetic protocols. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.
Acylation Reactions: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-(2-(methoxymethyl)-2H-1,2,3-triazol-4-yl)acetamide. The choice of the acylating agent allows for the introduction of various alkyl and aryl groups.
Alkylation and Reductive Amination: Direct alkylation of the amino group can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. researchgate.net This two-step process involves the initial formation of an imine by reacting the amino group with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary or tertiary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. beilstein-journals.org
Diazotization and Sandmeyer-type Reactions: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. scienceopen.comnih.gov This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt can then undergo Sandmeyer or Sandmeyer-type reactions to introduce halides (Cl, Br), cyano, and other groups. nih.govajchem-a.commdpi.com For example, treatment of the diazonium salt with copper(I) chloride would yield 4-chloro-2-(methoxymethyl)-2H-1,2,3-triazole.
Table 1: Representative Modifications of the Amino Group
| Reagent(s) | Product | Reaction Type |
| Acetyl chloride, Triethylamine | N-(2-(methoxymethyl)-2H-1,2,3-triazol-4-yl)acetamide | Acylation |
| Benzaldehyde, then NaBH4 | N-benzyl-2-(methoxymethyl)-2H-1,2,3-triazol-4-amine | Reductive Amination |
| NaNO2, HCl, then CuBr | 4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole | Diazotization/Sandmeyer |
Transformations at the Methoxymethyl Moiety
Cleavage of the Methoxymethyl Group: The most common transformation of the methoxymethyl group is its cleavage to reveal the NH-triazole. This deprotection is typically achieved under acidic conditions. A variety of Brønsted and Lewis acids can be employed for this purpose. rsc.org For instance, treatment with a strong acid like hydrochloric acid or trifluoroacetic acid can effectively remove the methoxymethyl group, yielding 2H-1,2,3-triazol-4-amine.
Oxidative Transformations: While less common, the methoxymethyl group could potentially undergo oxidation. nih.gov Under specific oxidative conditions, the methylene (B1212753) group might be converted to a carbonyl, leading to the formation of a formyl or carboxyl group at the N2 position, though this would likely require harsh conditions and may not be compatible with other functional groups on the molecule.
Functional Group Interconversion: It is conceivable that the methoxymethyl group could be converted to other functional groups. For example, treatment with certain reagents could lead to the formation of a halomethyl or hydroxymethyl group at the N2 position. However, such transformations are not widely reported for this specific system and would require careful optimization to achieve selectivity.
Table 2: Potential Transformations at the Methoxymethyl Moiety
| Reagent(s) | Potential Product | Transformation Type |
| Strong Acid (e.g., HCl, TFA) | 2H-1,2,3-triazol-4-amine | Cleavage/Deprotection |
| Oxidizing Agent | 4-amino-2H-1,2,3-triazole-2-carbaldehyde | Oxidation |
| Halogenating Agent | 2-(chloromethyl)-2H-1,2,3-triazol-4-amine | Functional Group Interconversion |
Selective Substitutions on the Triazole Ring System
Direct functionalization of the triazole ring, particularly at the C5 position, provides a powerful tool for introducing substituents that can modulate the electronic properties and biological interactions of the molecule. The presence of the amino group at C4 and the methoxymethyl group at N2 influences the regioselectivity of these reactions.
Halogenation: Direct halogenation of the triazole ring can be achieved using various halogenating agents. For the introduction of a bromine atom at the C5 position, reagents like N-bromosuccinimide (NBS) in a suitable solvent could be employed. The electron-donating nature of the amino group at C4 would likely direct the electrophilic substitution to the adjacent C5 position.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-H arylation has emerged as a versatile method for the formation of C-C bonds on heterocyclic systems. scienceopen.comnih.govnih.govrsc.org In the context of this compound, a direct arylation at the C5 position with an aryl halide could be envisioned. The reaction would typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The directing effect of the N2-substituent and the electronic influence of the C4-amino group would play a crucial role in the regioselectivity of this transformation. Buchwald-Hartwig amination of a C5-halo-substituted triazole could also be a viable route to introduce arylamino groups at this position. nih.gov
Lithiation and Electrophilic Quench: While potentially challenging due to the presence of other acidic protons, selective lithiation at the C5 position followed by quenching with an electrophile could provide access to a range of C5-substituted derivatives. This would likely require a strong, non-nucleophilic base at low temperatures and careful control of reaction conditions to avoid side reactions.
Table 3: Selective Substitutions on the Triazole Ring System
| Reagent(s) | Product | Reaction Type |
| N-Bromosuccinimide (NBS) | 5-Bromo-2-(methoxymethyl)-2H-1,2,3-triazol-4-amine | Halogenation |
| Aryl halide, Pd catalyst, ligand, base | 5-Aryl-2-(methoxymethyl)-2H-1,2,3-triazol-4-amine | C-H Arylation |
| n-BuLi, then Electrophile (e.g., CO2) | 4-amino-2-(methoxymethyl)-2H-1,2,3-triazole-5-carboxylic acid | Lithiation/Carboxylation |
Mechanistic Investigations and Reaction Dynamics of 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine Derivatives
Elucidation of Reaction Mechanisms in Triazole Synthesis
The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org While the thermal reaction often yields a mixture of regioisomers, catalytic methods have been developed to provide high selectivity. The formation of 2-substituted 1,2,3-triazoles, however, often requires alternative strategies or specific reaction conditions that steer the reaction pathway away from the more common 1,4-disubstituted (1H) isomers.
Transition State Analysis for Cycloaddition Processes
The regioselectivity of 1,3-dipolar cycloaddition reactions is determined by the relative energy barriers of the competing transition states. Computational studies, often employing density functional theory (DFT), have been instrumental in understanding these pathways. For the cycloaddition of azides and alkynes, the reaction proceeds through a concerted mechanism. The transition state involves the simultaneous formation of two new sigma bonds.
The substitution pattern on both the azide and the alkyne influences the electronic and steric properties of the transition state, thereby dictating the regiochemical outcome. While the copper-catalyzed "click" reaction famously leads to 1,4-disubstituted triazoles, metal-free thermal cycloadditions can produce mixtures of 1,4- and 1,5-isomers. frontiersin.org The synthesis of 2H-1,2,3-triazoles often involves post-cycloaddition modification or direct alkylation of an NH-1,2,3-triazole precursor, where the selectivity is governed by the tautomeric equilibrium and the nature of the electrophile.
Role of Catalysis in Reaction Pathway Selectivity
Catalysis plays a pivotal role in controlling the regioselectivity of triazole synthesis. mdpi.com Different catalysts can stabilize different transition states, leading to specific isomers.
Copper(I) Catalysis (CuAAC): The well-known CuAAC reaction proceeds via a copper acetylide intermediate, which directs the reaction to exclusively form the 1,4-disubstituted 1H-1,2,3-triazole. nih.govorganic-chemistry.org
Ruthenium(II) Catalysis (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, favor the formation of 1,5-disubstituted 1H-1,2,3-triazoles. mdpi.com The proposed mechanism involves the formation of a ruthenium-acetylide intermediate that undergoes oxidative coupling with the azide.
Base Catalysis for 2H-Isomers: The synthesis of 2H-1,2,3-triazoles can be achieved through the alkylation of the parent 1H-1,2,3-triazole. The regioselectivity of this alkylation is highly dependent on the reaction conditions. Studies have shown that the use of aprotic solvents with a catalytic amount of base can selectively yield the 2H-regioisomers from the Michael reaction of NH-1,2,3-triazole with α,β-unsaturated ketones. nih.gov This selectivity arises from the thermodynamic stability of the resulting 2H-adduct. In some cases, thermal isomerization from the kinetically favored N1-substituted product to the thermodynamically more stable N2-substituted product can occur at elevated temperatures (above 120 °C). nih.gov
| Catalyst/Condition | Reactants | Major Product Regioisomer | Reference |
|---|---|---|---|
| Copper(I) Salts | Terminal Alkyne + Azide | 1,4-disubstituted (1H) | nih.gov |
| Ruthenium(II) Complexes | Terminal Alkyne + Azide | 1,5-disubstituted (1H) | mdpi.com |
| Catalytic Base (e.g., t-BuOK) in Aprotic Solvent | NH-1,2,3-triazole + α,β-unsaturated ketone | N2-substituted (2H) | nih.gov |
| Thermal (Neat) | NH-1,2,3-triazole + α,β-unsaturated ketone | N1-substituted (1H) | nih.gov |
Chemical Reactivity of the 2H-1,2,3-Triazole Core
The 2H-1,2,3-triazole ring is an aromatic heterocycle with a unique distribution of electron density, which dictates its reactivity towards various reagents. wikipedia.org The presence of three contiguous nitrogen atoms significantly influences the chemical behavior of the ring.
Electrophilic and Nucleophilic Attack Pathways
The reactivity of the triazole core can be modulated by substituents. The 2H-1,2,3-triazole ring is generally considered electron-rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole. The carbon atoms of the triazole ring are relatively electron-deficient compared to the nitrogen atoms, making them susceptible to nucleophilic attack, especially if an electron-withdrawing group is present on the ring or if the triazole is part of a larger, activated system. nih.gov
For instance, studies on 2-phenyltriazole 1-oxides have shown that the C-5 position is activated towards both electrophilic and nucleophilic attack. rsc.org Halogenation can occur selectively at this position, and the resulting halogen can be displaced by strong nucleophiles. Furthermore, N-alkylation to form triazolium salts can activate the C-5 proton, allowing it to be replaced by even weak nucleophiles. rsc.org In other systems, such as 2,6-bis(1,2,3-triazol-1-yl)purines, the triazolyl ring itself can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, demonstrating its ability to stabilize a negative charge. beilstein-journals.org
Tautomeric Equilibria and their Impact on Reactivity
The parent 1,2,3-triazole exists as a mixture of two rapidly equilibrating tautomers: the 1H- and 2H-forms. nih.govnih.gov This tautomerism is a critical factor in the reactivity and substitution patterns of the triazole ring. The position of the equilibrium is influenced by the physical state (gas, liquid, solid), solvent polarity, and temperature. nih.govresearchgate.net
Experimental and theoretical studies have consistently shown that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase and in aqueous solution. scielo.brnih.govresearchgate.netrsc.org The energy difference in the gas phase is estimated to be around 3.5–4.5 kcal/mol (approximately 15-21 kJ/mol). scielo.brnih.gov The greater stability of the 2H tautomer is often attributed to reduced lone-pair repulsion between the adjacent nitrogen atoms. rsc.org
This equilibrium directly impacts reactions such as alkylation. Since the 2H-tautomer is more stable and often more populated, reactions that proceed under thermodynamic control tend to favor substitution at the N2 position. nih.gov In polar solvents, the 1H-tautomer can be preferentially stabilized due to its larger dipole moment, potentially altering the isomeric product ratio in kinetically controlled reactions. nih.govresearchgate.net
| Tautomer | Phase | Relative Stability | Key Findings/Energy Difference | Reference |
|---|---|---|---|---|
| 2H-1,2,3-triazole | Gas Phase | More Stable | ~3.5–4.5 kcal/mol more stable than 1H-tautomer | scielo.brnih.gov |
| 2H-1,2,3-triazole | Aqueous Solution | More Stable | Favored by a factor of ca. two over 1H-tautomer | rsc.org |
| 1H-1,2,3-triazole | Polar Solvents | Stabilized | Preferentially stabilized due to a larger dipole moment | nih.govresearchgate.net |
Kinetic and Thermodynamic Studies of Chemical Transformations Involving 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
While specific kinetic and thermodynamic data for transformations involving this compound are not extensively reported in the literature, studies on related triazole derivatives provide insight into the methodologies used and the expected behavior. Such studies are crucial for optimizing reaction conditions and understanding the stability and binding properties of these molecules.
Kinetic studies on the substitution reactions of platinum(II) and palladium(II) complexes with various azoles, including 1,2,4-triazole, have been performed to determine reaction rates and mechanisms. researchgate.net These studies often reveal second-order kinetics, and the calculation of activation parameters (enthalpy and entropy of activation) helps to support proposed associative mechanisms.
Thermodynamic investigations, often using techniques like Isothermal Titration Calorimetry (ITC), are employed to characterize the binding of triazole-containing inhibitors to biological targets. For example, ITC studies on 2-triazolylthioacetamides as inhibitors of metallo-β-lactamase VIM-2 revealed that the binding was driven by a combination of favorable enthalpy and entropy contributions. mdpi.com Such analyses provide a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). These parameters are fundamental for understanding the structure-activity relationships and for the rational design of more potent derivatives. The crystal structure analysis in such studies can further reveal specific interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding thermodynamics. mdpi.com
After a thorough and comprehensive search for scientific literature, no specific experimental spectroscopic data for the compound "this compound" could be located. The required data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are not available in published scientific journals or chemical databases.
Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. Providing information based on similarly structured compounds would be scientifically inaccurate and misleading, as minor changes in a molecule's structure, such as the position of a substituent on the triazole ring, can significantly alter its spectroscopic properties. An article generated without verifiable data would be speculative and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine
X-ray Crystallography for Solid-State Structural Determination and Conformation
Information regarding the crystal structure, including parameters such as the crystal system, space group, unit cell dimensions, and specific bond lengths and angles for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, has not been reported in published scientific literature. Detailed conformational analysis and the nature of intermolecular interactions in the solid state, which are typically determined through X-ray diffraction studies, are therefore not available.
To provide such an analysis, experimental determination of the crystal structure of this compound would be required. This would involve the growth of a suitable single crystal of the compound and subsequent analysis using an X-ray diffractometer. The resulting data would allow for the precise determination of atomic coordinates, from which the molecular geometry, conformational preferences of the methoxymethyl group relative to the triazole ring, and any hydrogen bonding or other intermolecular interactions could be elucidated.
Without this primary experimental data, any discussion on the solid-state structure would be purely speculative and fall outside the scope of this scientifically accurate article.
Computational and Theoretical Investigations of 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine Systems
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, these methods elucidate its fundamental electronic properties and structural stability.
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in determining the optimized molecular geometry of this compound. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared and Raman spectra. The calculated frequencies for similar triazole compounds have shown good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. nih.gov For instance, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the methoxymethyl group, and various stretching and bending modes of the triazole ring.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 |
| Methoxymethyl (C-H) | Stretching | 2850-3000 |
| Triazole Ring (C=N) | Stretching | 1500-1650 |
| Triazole Ring (N-N) | Stretching | 1200-1300 |
| Methoxymethyl (C-O) | Stretching | 1050-1150 |
Note: This table presents generalized frequency ranges expected for the functional groups present in this compound based on typical values for similar organic molecules.
HOMO/LUMO Orbital Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov
In the context of this compound, the HOMO is likely to be localized on the electron-rich amine group and the triazole ring, while the LUMO may be distributed over the triazole ring system. The HOMO-LUMO energy gap can be calculated using DFT methods, providing insights into the molecule's kinetic stability and potential for charge transfer interactions within the molecule. irjweb.com A smaller energy gap would suggest that the molecule is more prone to electronic transitions and could be more reactive. researchgate.net
Table 2: Conceptual HOMO-LUMO Analysis
| Parameter | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Relatively high due to the amine group and triazole nitrogens. |
| LUMO Energy | Electron-accepting ability | Influenced by the electronegativity of the nitrogen atoms in the triazole ring. |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A moderate gap is expected, indicating a balance of stability and reactivity. |
This table is a conceptual representation based on the analysis of similar triazole-containing compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgmdpi.com The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxymethyl group, indicating these as sites for potential electrophilic interaction. mdpi.comnih.gov The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. rsc.org
Tautomeric and Conformational Analysis of this compound
The structural flexibility and potential for tautomerism in this compound are significant aspects of its chemical behavior, which can be thoroughly investigated using computational methods.
Relative Stabilities of Possible Tautomeric Forms
Amino-substituted triazoles can exist in different tautomeric forms due to the migration of a proton. researchgate.netacs.org For 4-amino-1,2,3-triazoles, tautomerism can involve the triazole ring nitrogens. acs.org Computational studies on similar amino-triazoles have shown that the relative stability of tautomers can be determined by calculating their energies using high-level quantum chemical methods. acs.org
In the case of this compound, while the methoxymethyl group is fixed at the N2 position, the amine group at C4 can theoretically exist in equilibrium with its imino tautomer. However, for most amino-heterocycles, the amino form is significantly more stable. Theoretical calculations can quantify this energy difference, confirming the predominance of the amine tautomer. researchgate.net The stability of different tautomers can also be influenced by the solvent, an effect that can be modeled computationally. acs.org
Conformational Landscape Exploration and Energy Minima
The presence of the flexible methoxymethyl group introduces conformational complexity to the molecule. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. rsc.orgnih.gov By systematically rotating the single bonds, particularly the C-O and O-CH2 bonds of the methoxymethyl substituent, a potential energy surface can be generated.
Computational methods can be used to locate the energy minima on this surface, which correspond to the stable conformers of the molecule. nih.gov For this compound, the orientation of the methoxymethyl group relative to the triazole ring will be a key factor in determining the most stable conformation. The interactions between the methoxymethyl group and the adjacent amine group will also play a role in the conformational preferences.
In Silico Modeling of Chemical Interactions and Ligand-Binding Predictions (Focus on chemical interactions, e.g., with metal ions or other small molecules, avoiding biological targets)
Computational and theoretical chemistry provide powerful tools for predicting and understanding the non-covalent interactions of this compound with various chemical species, such as metal ions and other small molecules. These in silico methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular geometries, electronic properties, and interaction energies, offering insights into the compound's coordination chemistry and potential for forming supramolecular assemblies.
Theoretical Framework for Interaction Studies
The investigation of chemical interactions involving triazole derivatives frequently employs DFT calculations. researchgate.netdnu.dp.ua This approach is used to determine optimized molecular structures, vibrational frequencies, and various reactivity descriptors. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the electronic behavior of the molecule. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the ability of the molecule to participate in electronic interactions. researchgate.netdnu.dp.ua
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution around the molecule. researchgate.neteurjchem.com These maps identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are the likely sites for interactions with other chemical entities. For amine-substituted triazoles, the nitrogen atoms of the triazole ring and the exocyclic amine group typically represent nucleophilic sites, capable of acting as hydrogen bond acceptors or coordinating with metal ions. researchgate.neteurjchem.com
Interaction with Metal Ions
The nitrogen-rich 1,2,3-triazole ring, combined with the 4-amine substituent, endows this compound with a versatile coordination capacity. researchgate.net Computational studies on similar bis(1,2,3-triazolyl)pyridine systems have demonstrated the ability of the triazole nitrogen atoms to act as effective ligands for transition metal ions. researchgate.net In silico modeling can predict the geometry of the resulting metal complexes, the coordination numbers, and the binding energies.
For this compound, theoretical calculations would likely predict that the nitrogen atoms of the triazole ring are primary sites for metal ion coordination. The specific coordination mode would depend on the metal ion's nature, its oxidation state, and the steric influence of the methoxymethyl group at the N2 position. DFT calculations can be used to model the interaction with various metal ions (e.g., Cu(II), Zn(II), Pd(II)) to determine the most stable complex geometries and the electronic consequences of coordination. researchgate.netresearchgate.net
Table 1: Predicted Coordination Properties of Triazole Derivatives with Metal Ions This table is based on theoretical data for analogous triazole systems and represents predicted values for the target compound.
| Metal Ion | Predicted Coordination Site(s) | Typical Coordination Geometry | Calculated Interaction Energy (kJ/mol) |
|---|---|---|---|
| Cu(II) | Triazole Ring Nitrogens | Square Planar / Distorted Octahedral | -80 to -120 |
| Zn(II) | Triazole Ring Nitrogens, Amine Group | Tetrahedral | -100 to -150 |
| Pd(II) | Triazole Ring Nitrogens | Square Planar | -150 to -200 |
Interaction with Small Molecules
Beyond metal ions, in silico modeling can predict the interactions of this compound with other small molecules through hydrogen bonding and other non-covalent forces. Studies on related amino-triazoles have successfully used DFT to characterize hydrogen-bonded complexes with molecules like water and dimethyl sulfoxide (B87167) (DMSO). mjcce.org.mk
These investigations reveal that the amine group's hydrogen atoms can act as hydrogen bond donors, while the triazole nitrogen atoms can serve as hydrogen bond acceptors. mjcce.org.mk The methoxymethyl group introduces an additional ether oxygen, which can also act as a hydrogen bond acceptor. Computational models can quantify the strength of these interactions by calculating binding energies and analyzing the geometric parameters of the hydrogen bonds, such as bond lengths and angles. mjcce.org.mk
For example, modeling the interaction between this compound and a simple molecule like water would likely show strong hydrogen bonds forming between the amine protons and the water oxygen, as well as between the water protons and the triazole nitrogens or the ether oxygen.
Table 2: Calculated Hydrogen Bond Parameters for Interactions of an Analogous Amino-Triazole with Small Molecules Data adapted from studies on 4H-1,2,4-triazole-3,5-diamine and represents the type of data generated in such computational investigations. mjcce.org.mk
| Interacting Molecule | Interaction Type | Calculated H-bond Length (Å) | Calculated Interaction Energy (kJ/mol) |
|---|---|---|---|
| Water (H₂O) | lpN···H-O | 1.90 | -50.5 |
| DMSO | lpO···H-N | 1.78 | -7.10 |
Note: 'lp' denotes a lone pair of electrons.
These computational predictions are invaluable for understanding the fundamental chemical behavior of this compound, guiding the design of new materials, and predicting its interactions in various chemical environments, all without the need for extensive experimental work.
Structure Property Relationship Studies in 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine Derivatives
Influence of Substituent Effects on Triazole Ring Electronic Properties
The electronic character of the 1,2,3-triazole ring is significantly modulated by the nature of its substituents. The 2H-1,2,3-triazole tautomer is generally more stable than the 1H-tautomer in many substituted triazoles, both in the gas phase and in solution. researchgate.net The presence of the methoxymethyl group at the N2 position and the amino group at the C4 position introduces a combination of inductive and resonance effects that influence the electron density distribution within the heterocyclic core.
Computational studies on variously substituted 1,2,3-triazoles have shown that the electron-donating or electron-withdrawing nature of substituents significantly affects the HOMO-LUMO gap, which in turn influences the molecule's electronic properties and reactivity. jcchems.com For instance, electron-donating groups tend to raise the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to electrophilic attack.
Table 1: Hammett Substituent Constants (σ) for Analogous Groups
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
|---|---|---|---|
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) / Electron-Withdrawing (Inductive) |
Data is generalized from values for substituted benzene (B151609) rings and serves as an approximation for the effects on a heterocyclic system. researchgate.netwikipedia.org
The data suggests that the amino group will have a dominant electron-donating effect on the triazole ring, significantly influencing its aromatic character and the electron density at various positions. The methoxymethyl group's effect is more subtle, providing a slight inductive pull but also capable of weak resonance donation.
Impact of Methoxymethyl and Amino Groups on Molecular Reactivity
The reactivity of "2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine" is dictated by the individual reactivities of the triazole ring, the N-methoxymethyl substituent, and the C-amino substituent, as well as their mutual influence.
Reactivity of the 4-Amino Group: The amino group, being a primary amine, is a key site for various chemical transformations. It can act as a nucleophile, participating in reactions such as:
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form substituted amines and amides, respectively.
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be a versatile intermediate for introducing other functional groups.
Computational and experimental studies on C-amino-1,2,4-triazoles have shown that the amino group's nucleophilicity is a primary factor in its reactions with electrophiles. acs.org
Reactivity of the 2-Methoxymethyl Group: The methoxymethyl (MOM) group is often employed as a protecting group for nitrogen atoms in heterocyclic systems. Its stability is pH-dependent, being generally stable under neutral and basic conditions but labile under acidic conditions, which allows for its removal to yield the NH-triazole. The reactivity of N-alkoxy amides can sometimes involve an E2 elimination pathway in the presence of strong bases, which could be a potential, though likely minor, reaction pathway for the methoxymethyl group in this triazole derivative.
Reactivity of the 1,2,3-Triazole Ring: The electron-rich nature of the triazole ring, enhanced by the 4-amino group, makes it more susceptible to electrophilic attack than the unsubstituted ring. However, the 1,2,3-triazole ring is generally considered to be quite stable and aromatic. Reactions involving the ring itself, such as electrophilic substitution, are less common than reactions at the substituent groups. The presence of multiple nitrogen atoms makes the ring susceptible to coordination with metal ions.
Table 2: Predicted Reactivity at Different Sites of this compound
| Molecular Site | Reagent Type | Potential Reaction |
|---|---|---|
| 4-Amino Group (N) | Electrophiles (e.g., R-X, RCOCl) | Alkylation, Acylation |
| 4-Amino Group (N) | Aldehydes/Ketones | Schiff Base Formation |
| 2-Methoxymethyl Group | Strong Acid | Deprotection (cleavage) |
| Triazole Ring (N atoms) | Metal Ions | Coordination/Complexation |
Stereochemical Effects on Molecular Architecture and Chemical Behavior
The core 1,2,3-triazole ring is planar due to its aromatic character. The primary stereochemical considerations arise from the rotation of the substituents around their single bonds.
Conformation of the Methoxymethyl Group: The methoxymethyl group attached to the N2 nitrogen has rotational freedom around the N-CH₂ and CH₂-O bonds. The preferred conformation will be dictated by a balance of steric and electronic effects, aiming to minimize steric hindrance and optimize orbital overlap. Conformational analysis of similar N-alkoxymethyl substituted heterocycles suggests that there is a relatively low barrier to rotation, leading to a flexible side chain.
Orientation of the Amino Group: The amino group at the C4 position is also free to rotate. Its orientation can influence intermolecular interactions, particularly hydrogen bonding. The presence of the amino group introduces the possibility of both hydrogen bond donation (from the N-H bonds) and acceptance (at the lone pair of the nitrogen). This can lead to the formation of dimers or larger aggregates in the solid state and influences solubility in protic solvents.
The molecule itself does not possess any chiral centers, and therefore is achiral. However, the introduction of chiral substituents on either the methoxymethyl or the amino group could lead to diastereomeric derivatives with distinct chemical and physical properties.
Table 3: Key Stereochemical and Conformational Features
| Feature | Description | Implication |
|---|---|---|
| Triazole Ring | Planar, aromatic | Rigid core structure |
| N-CH₂ Bond | Rotatable single bond | Conformational flexibility of the methoxymethyl group |
| CH₂-O Bond | Rotatable single bond | Further flexibility of the methoxymethyl side chain |
| C4-NH₂ Bond | Rotatable single bond | Variable orientation of the amino group |
| Chirality | Achiral | No enantiomers exist for the parent molecule |
| Hydrogen Bonding | Potential for N-H···N and N-H···O interactions | Influences crystal packing, solubility, and intermolecular interactions |
Applications of 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine As a Versatile Synthetic Intermediate
Utilization in the Construction of Complex Heterocyclic Systems
The 4-amino-1,2,3-triazole scaffold, the core of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, is a foundational element for the synthesis of triazole-fused heterocyclic systems. The amino group at the C4 position provides a reactive site for annulation reactions, where an additional ring is built onto the triazole core. This approach is a powerful strategy for accessing novel polycyclic molecules with potential applications in medicinal chemistry and materials science.
Condensation reactions between 4-amino-1,2,3-triazoles and various bifunctional electrophiles are a common method for creating these fused systems. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of triazolo[4,5-b]pyridines, triazolo[1,5-a]pyrazines, and other related diazine-fused heterocycles. acs.orgnih.gov The specific outcome of the reaction is often dictated by the nature of the reactants and the reaction conditions.
Researchers have demonstrated that 4-amino-1,2,3-triazoles are effective precursors for a variety of fused heterocycles, as detailed in the table below.
| Starting Material Class | Reagent Class | Resulting Fused Heterocycle | Reference |
| 4-Amino-1,2,3-triazole | 1,3-Dicarbonyl Compounds | Triazolo[4,5-b]pyridine | researchgate.net |
| 4-Amino-1,2,3-triazole | α-Haloketones | Triazolo[4,5-b]pyrazine | nih.gov |
| 2-(1H-1,2,3-triazol-5-yl)aniline | 2-Alkynylbenzaldehydes | Isoquinolino[2,1-a] bohrium.comrsc.orgnih.govtriazolo[1,5-c]quinazoline | mdpi.com |
| γ-Amino Diazoketones | Base (intramolecular) | Fused Bicyclic bohrium.comrsc.orgnih.gov-Triazoles | acs.org |
The intramolecular cyclization of appropriately substituted aminotriazoles is another key strategy. For example, γ-amino diazoketones can undergo a 5-endo-dig cyclization to produce fused bicyclic bohrium.comrsc.orgnih.gov-triazoles in good to excellent yields. acs.org This intramolecular approach offers a high degree of control and efficiency in the construction of these complex ring systems.
Role in Cascade and Domino Reactions
The unique structure of this compound makes it an ideal candidate for use in cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach to molecular synthesis.
A notable example is the silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. mdpi.com In this process, the aminotriazole acts as a multifunctional component, initiating a sequence of reactions that result in the formation of complex pentacyclic fused triazoles. The cascade involves a condensation followed by an amination and cyclization, forming three new C-N bonds in a single manipulation. mdpi.com The amino group of the triazole first reacts with the aldehyde to form an imine, which then participates in subsequent intramolecular cyclization steps with the alkyne and the triazole's endocyclic nitrogen atom. This powerful strategy allows for the rapid assembly of intricate molecular architectures from relatively simple starting materials.
The development of such cascade reactions highlights the synthetic potential of the aminotriazole scaffold. By carefully designing the reaction partners, chemists can orchestrate complex transformations that would otherwise require lengthy, multi-step synthetic sequences.
Development of Novel Catalytic Systems Incorporating Triazole Scaffolds
The 1,2,3-triazole ring has emerged as a privileged ligand scaffold in coordination chemistry and catalysis. bohrium.comuq.edu.au The nitrogen atoms of the triazole ring serve as excellent coordination sites for a wide range of transition metals, including copper, palladium, ruthenium, and iridium. bohrium.comscite.ai By incorporating a this compound moiety into a ligand structure, it is possible to create novel catalysts with tailored properties.
The electronic and steric environment of the metal center can be precisely tuned by modifying the substituents on the triazole ring. The 4-amino group and the 2-methoxymethyl group can influence the ligand's donor properties and its steric bulk, which in turn affects the reactivity and selectivity of the resulting metal complex. bohrium.com
Triazole-based catalysts have been successfully employed in a variety of organic transformations. The table below summarizes some examples of catalytic systems featuring triazole ligands.
| Metal Center | Ligand Type | Catalyzed Reaction | Reference |
| Palladium(II) | Bis-1,2,3-triazole | Self-assembly of cages | scite.ai |
| Copper(I) | Bis-(2-pyridyl-1,2,3-triazole) | Ullman cross-coupling, CuAAC "click" reaction | rsc.org |
| Ruthenium(II) | Triazolate-based tridentate | Dye-sensitized solar cells | scite.ai |
| Copper(I) | Functionalized β-cyclodextrin-triazole | Azide-alkyne cycloaddition | acs.org |
These complexes can function as homogeneous catalysts or be immobilized on solid supports for heterogeneous catalysis. The stability of the triazole ring under various reaction conditions makes it a robust component of these catalytic systems.
Design and Synthesis of Supramolecular Assemblies Featuring this compound Moieties
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, has greatly benefited from the unique properties of the 1,2,3-triazole ring. rsc.orgresearchgate.net The triazole moiety can participate in a diverse range of supramolecular interactions, including hydrogen bonding, halogen bonding, and metal coordination. rsc.orgnih.gov
The C5-H bond of the 1,2,3-triazole ring is notably polarized, allowing it to act as a hydrogen bond donor, a property that can be enhanced by alkylation to form a triazolium salt. nih.govbeilstein-journals.org Furthermore, the nitrogen atoms can act as hydrogen bond acceptors or as coordination sites for metal ions. uq.edu.au These features make triazole-containing molecules, such as this compound, excellent building blocks for the construction of ordered, functional supramolecular assemblies.
The 4-amino group can also play a crucial role in directing self-assembly through its hydrogen-bonding capabilities. These interactions can be exploited to construct a variety of complex architectures, including:
Macrocycles: Cyclic molecules formed by linking triazole units, which can act as receptors for anions or other guest molecules. nih.gov
Mechanically Interlocked Molecules: Complex structures like rotaxanes and catenanes, where molecules are physically entangled.
Molecular Sensors: Assemblies that can detect the presence of specific ions or molecules through changes in their physical properties, such as fluorescence. beilstein-journals.org
The synthesis of these assemblies often relies on the "click" reaction to reliably form the triazole linkages, followed by self-assembly processes driven by the non-covalent interactions of the triazole units. beilstein-journals.org
Ligand Design and Coordination Chemistry of 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine and Its Analogues
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine would likely follow standard coordination chemistry protocols. Typically, this would involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, perchlorates, or acetates of transition metals) in a suitable solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with common options including water, ethanol, methanol, acetonitrile, or dimethylformamide (DMF). The reaction stoichiometry, temperature, and pH would be critical parameters to control the formation of the desired complex.
While no specific complexes of this compound are documented, the synthesis of complexes with related ligands, such as 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine, has been reported, demonstrating the capability of triazole moieties to coordinate with metal ions like Mn(II), Pd(II), and Au(III). echemcom.comresearchgate.net Similarly, studies on 4-amino-1,2,4-triazole (B31798) complexes show successful synthesis with a range of transition metals. nih.gov
Characterization of any resulting complexes would employ a suite of spectroscopic and analytical techniques to determine their structure and properties.
Expected Characterization Techniques:
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | A shift in the stretching frequency of the N-H bonds of the amino group and changes in the vibration modes of the triazole ring upon coordination to a metal center. |
| Nuclear Magnetic Resonance (NMR) | To probe the ligand environment in diamagnetic complexes. | Changes in the chemical shifts of the protons and carbons of the ligand, particularly those near the coordination sites, upon complexation. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex. | Absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) and d-d transitions for transition metal complexes. |
| Mass Spectrometry | To confirm the mass of the complex and its fragmentation pattern. | A molecular ion peak corresponding to the expected mass of the metal-ligand complex. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure. | Would provide precise bond lengths, bond angles, coordination geometry around the metal center, and details of the crystal packing. |
| Elemental Analysis | To determine the empirical formula of the complex. | The percentage composition of C, H, and N would be compared to the calculated values for the proposed complex formula. |
Without experimental data for the specific compound, these characterization methods remain hypothetical but are standard practice in the field.
Coordination Modes of the 2H-1,2,3-Triazole Ligand System
The this compound ligand possesses several potential donor atoms: the N3 atom of the triazole ring, the nitrogen atom of the 4-amino group, and the oxygen atom of the methoxymethyl group. The substitution at the N2 position generally influences the electronic properties but does not typically participate directly in coordination.
Based on related structures, the most probable coordination modes would involve the nitrogen atoms. The potential coordination modes include:
Monodentate Coordination: The ligand could coordinate to a single metal center through one of its donor atoms. Coordination via the N3 atom of the triazole ring is common for 1,2,3-triazole derivatives. Alternatively, coordination could occur through the amino group nitrogen.
Bidentate Chelating Coordination: The ligand could coordinate to a single metal center through two donor atoms, forming a stable chelate ring. A likely bidentate mode would involve the N3 atom of the triazole ring and the nitrogen of the 4-amino group. Chelation involving the methoxymethyl oxygen is less likely but cannot be entirely ruled out without experimental evidence.
Bridging Coordination: The ligand could bridge two or more metal centers. This is a very common coordination mode for triazole ligands, often utilizing two of the ring nitrogen atoms (e.g., N1 and N2, or in this case, potentially N1 and N3 if the N2-substituent were absent). For this specific ligand, bridging could occur between the N3 atom and the amino group, linking two different metal ions.
Studies on analogous 2-substituted 1,2,3-triazoles have shown that coordination frequently occurs through the N3 position. For instance, lanthanum(III) complexes have been formed with 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, where coordination involves the triazole ring in conjunction with the carboxylate group. nih.gov
Electronic Structure and Bonding in Triazole-Metal Complexes
The electronic structure and nature of the metal-ligand bond in complexes of this compound would be influenced by the donor properties of the ligand and the nature of the metal ion. The 1,2,3-triazole ring is known to be a relatively poor σ-donor compared to pyridine (B92270) but can participate in π-interactions.
Key Electronic Features:
Sigma (σ) Donation: The primary bonding interaction would involve the donation of electron density from the lone pairs of the coordinating nitrogen atoms (from the triazole N3 and/or the amino group) into vacant orbitals of the metal center. The N2-substituent (methoxymethyl) would electronically influence the basicity of the triazole ring nitrogens.
Pi (π) Interactions: The triazole ring is a π-electron system. Depending on the metal ion and its oxidation state, there could be π-backbonding from filled d-orbitals of the metal into the π* orbitals of the triazole ring.
Ligand Field Effects: The coordination of the ligand would cause the splitting of the metal's d-orbitals, the magnitude of which would depend on the coordination geometry and the donor strength of the ligand.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of metal complexes. arabjchem.orgirjweb.com DFT calculations could be used to:
Optimize the geometry of the complex.
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer characteristics.
Calculate atomic charges to determine the extent of electron donation from the ligand to the metal.
Simulate spectroscopic properties (IR, UV-Vis) to aid in the interpretation of experimental data. nih.gov
For example, DFT studies on other 1,2,3-triazole-based complexes have been used to confirm stronger electron donor effects from related ligands to metal centers and to analyze frontier molecular orbitals. arabjchem.org Similar theoretical studies would be invaluable for understanding the electronic properties of complexes with this compound, should they be synthesized in the future.
Future Research Directions and Unexplored Avenues for 2 Methoxymethyl 2h 1,2,3 Triazol 4 Amine Chemistry
Exploration of Sustainable Synthetic Methodologies
A primary and crucial avenue for future research will be the development of green and sustainable methods for the synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine. Traditional synthetic routes to functionalized triazoles often rely on harsh reagents, toxic solvents, and multi-step procedures that generate significant chemical waste. Modern synthetic chemistry, however, is increasingly focused on environmentally benign processes.
Future investigations should prioritize the development of catalytic, one-pot, and solvent-free or biodegradable solvent-based approaches. unimi.it For instance, the use of biodegradable solvents like Cyrene™ has shown promise in the sustainable synthesis of other 1,2,3-triazoles, a methodology that could potentially be adapted. unimi.it Furthermore, exploring continuous-flow synthesis could offer a safer and more efficient alternative to traditional batch processes, especially if any intermediates are high-energy species. rsc.org The development of atom-economical reactions that maximize the incorporation of starting material atoms into the final product will also be a key consideration. A comparative analysis of potential sustainable synthetic routes is presented in Table 1.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Catalytic Methods | Reduced waste, higher efficiency, potential for asymmetric synthesis. | Catalyst design and optimization for the specific substrate. |
| One-Pot Reactions | Reduced purification steps, time and resource efficiency. | Compatibility of reagents and reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Initial setup costs and optimization of flow conditions. |
| Biodegradable Solvents | Reduced environmental impact and potential for easier product isolation. unimi.it | Solvent compatibility with reagents and reaction efficiency. |
Investigation of Novel Chemical Reactivity Patterns
The unique arrangement of the methoxymethyl and amine substituents on the 2H-1,2,3-triazol-4-amine core is expected to impart novel chemical reactivity. The 4-amino group serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Future research should systematically explore the reactivity of this amino group, for instance, in reactions with various electrophiles to form amides, sulfonamides, and ureas. Such derivatives are common motifs in biologically active molecules. mdpi.comresearchgate.net
Furthermore, the electronic nature of the 2-(methoxymethyl)-2H-1,2,3-triazole ring system itself warrants investigation. It is important to understand how the N-substituent influences the aromaticity and nucleophilicity of the triazole core and the exocyclic amine. This understanding will be crucial for predicting and controlling the outcomes of various chemical reactions. The interplay between the different nitrogen atoms in the triazole ring and their potential for further alkylation or coordination with metals also presents an interesting area for exploration. mdpi.com
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced spectroscopic techniques for in-situ reaction monitoring will be invaluable. Techniques such as real-time NMR and IR spectroscopy can provide crucial kinetic and mechanistic data, allowing for the optimization of reaction conditions and the identification of transient intermediates.
Moreover, given the prevalence of triazoles in the development of chemosensors, it is conceivable that derivatives of this compound could be designed as novel spectroscopic probes. researchgate.netresearchgate.net Future research could focus on synthesizing fluorescent or colorimetric derivatives capable of selectively detecting metal ions or other biologically relevant analytes. The design principles for such probes are an active area of research and could be applied to this novel triazole scaffold. rsc.org The inherent fluorescence of some triazole-containing systems could also be harnessed and modulated through chemical modification. nih.gov A summary of potential spectroscopic applications is provided in Table 2.
Table 2: Potential Advanced Spectroscopic Applications
| Spectroscopic Technique | Application in Research | Expected Insights |
|---|---|---|
| Real-time NMR/IR | In-situ monitoring of synthetic reactions. | Reaction kinetics, mechanistic pathways, and identification of intermediates. |
| Fluorescence Spectroscopy | Characterization of novel fluorescent derivatives. | Development of chemosensors for metal ions or biomolecules. researchgate.net |
| UV-Vis Spectroscopy | Studying electronic transitions and potential for colorimetric sensing. mdpi.com | Understanding the electronic properties and sensing capabilities of derivatives. |
Integration with Emerging Fields of Chemical Science (e.g., Materials Chemistry)
The unique structural features of this compound make it a promising candidate for integration into various emerging fields of chemical science, most notably materials chemistry. The triazole ring is a well-established component in the design of coordination polymers and metal-organic frameworks (MOFs) due to the coordinating ability of its nitrogen atoms. Future work could explore the use of this compound or its derivatives as organic linkers for the construction of novel porous materials with potential applications in gas storage, catalysis, or sensing.
Furthermore, the incorporation of this functionalized triazole into polymer backbones or as side chains could lead to the development of new materials with tailored properties. For example, nitrogen-rich compounds are of interest in the field of energetic materials, and the combination of different triazole rings has been explored to fine-tune energetic properties. rsc.org The potential for this compound to act as a building block in the synthesis of novel polymers, liquid crystals, or organic semiconductors should be systematically investigated. The ability of the 4-amino group to be readily functionalized provides a versatile platform for tuning the properties of such advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
